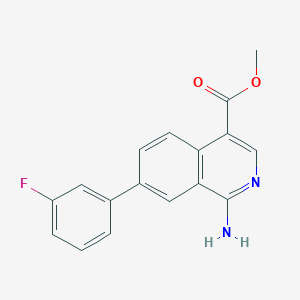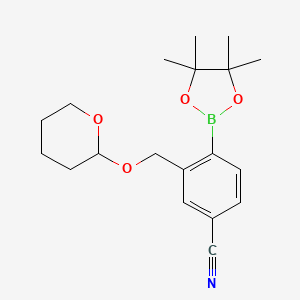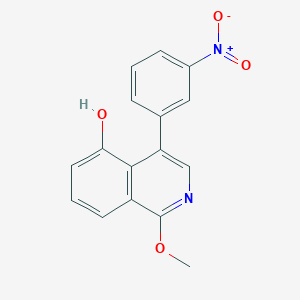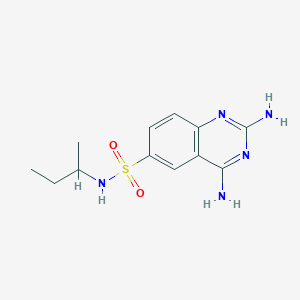![molecular formula C11H16N6O B11832804 Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-](/img/structure/B11832804.png)
Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a purine base linked to a hydroxypropyl group and a methanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is then functionalized with a hydroxypropyl group.
Reaction Conditions: The functionalization is carried out under controlled conditions, often involving the use of protecting groups to ensure selective reactions.
Methanimidamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The purine base can undergo substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes derived from the hydroxypropyl group.
Reduction Products: Various reduced forms of the compound, depending on the specific reaction conditions.
Substitution Products: Analog compounds with different functional groups attached to the purine base.
Scientific Research Applications
Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Methanimidamide, N-methylene-: Shares a similar core structure but differs in the functional groups attached.
Methanimidamide, N,N-dimethyl-N’-phenyl-: Another analog with different substituents on the purine base.
Uniqueness
Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16N6O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N'-[9-[(2R)-2-hydroxypropyl]purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H16N6O/c1-8(18)4-17-7-14-9-10(15-6-16(2)3)12-5-13-11(9)17/h5-8,18H,4H2,1-3H3/t8-/m1/s1 |
InChI Key |
BYKZWRXWTFGGBJ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N=CN(C)C)O |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N=CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)

![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832747.png)

![Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-](/img/structure/B11832762.png)

![Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11832768.png)




![4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11832806.png)
